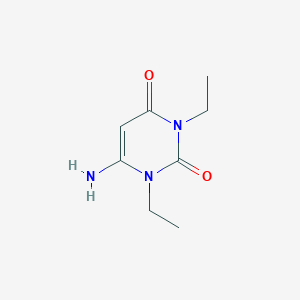

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWOBMDJKQYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345255 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41740-15-2 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key heterocyclic intermediate in pharmaceutical development. The document delves into the mechanistic underpinnings of the Traube pyrimidine synthesis, the most prevalent method for this class of compounds. Two core methodologies are presented: a direct base-catalyzed one-pot condensation and a two-step approach via a cyanoacetylurea intermediate. Each pathway is detailed with step-by-step experimental protocols, causality-driven explanations for procedural choices, and comparative data to inform process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound, also known as 1,3-diethyl-6-aminouracil, is a substituted pyrimidine derivative. The uracil scaffold is of immense interest in medicinal chemistry due to its presence in a wide array of biologically active molecules and natural products.[1][2] Aminouracils, in particular, serve as versatile precursors for constructing more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are explored for various therapeutic applications, including anti-cancer and anti-hypertensive agents.[3][4][5][6]

The N1 and N3-diethyl substitution modifies the molecule's solubility, lipophilicity, and metabolic stability compared to its unsubstituted or dimethylated counterparts, making it a valuable building block for fine-tuning the pharmacokinetic properties of target drug candidates. A reliable and well-understood synthesis is therefore critical for its application in drug discovery pipelines.

Core Mechanistic Principle: The Traube Pyrimidine Synthesis

The synthesis of the 6-aminouracil core predominantly relies on the principles of the Traube pyrimidine synthesis, first reported in the early 20th century.[7][8] This classical method involves the cyclocondensation reaction between a compound containing an N-C-N unit (like a substituted urea) and a three-carbon component with electrophilic centers, such as a β-keto ester or, in this case, a cyanoacetic acid derivative.[7][9]

The key transformation is the formation of the six-membered pyrimidine ring through the sequential formation of C-N bonds. The presence of the cyano group in the carbon component is crucial as it facilitates the initial condensation and ultimately leads to the formation of the 6-amino group on the resulting uracil ring.

Primary Synthesis Pathway: Base-Catalyzed One-Pot Condensation

This is the most direct and commonly employed method for synthesizing N-substituted 6-aminouracils. It involves the condensation of 1,3-diethylurea with an active methylene compound like ethyl cyanoacetate in the presence of a strong base.[10][11]

Reaction Mechanism and Rationale

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution followed by an intramolecular cyclization (condensation).

-

Deprotonation: A strong base, typically sodium ethoxide (often generated in situ from sodium metal in absolute ethanol), deprotonates the α-carbon of ethyl cyanoacetate, creating a highly nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of 1,3-diethylurea. Substituted ureas are resonance-stabilized and not highly electrophilic; hence, a potent nucleophile is required.

-

Intermediate Formation: This attack forms an open-chain intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the urea moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This step is the key ring-closing event.

-

Tautomerization & Aromatization: The resulting cyclic intermediate rapidly tautomerizes to form the stable 6-aminouracil ring structure.

The choice of a strong base like sodium ethoxide or sodium amide is critical to drive the initial deprotonation of ethyl cyanoacetate, which has a pKa of approximately 11 in ethanol.[10] Anhydrous conditions are paramount, as water would consume the base and inhibit the reaction.

Visualization of One-Pot Synthesis Pathway

Caption: One-Pot Base-Catalyzed Synthesis Pathway.

Experimental Protocol: One-Pot Method

This protocol is adapted from established procedures for analogous compounds.[10][11]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a mechanical stirrer. Ensure all glassware is oven-dried to remove moisture.

-

Base Preparation (in situ): Under an inert atmosphere (e.g., nitrogen or argon), place 250 mL of absolute ethanol into the flask. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. The sodium will react exothermically with the ethanol to form sodium ethoxide. Allow the reaction to complete (all sodium dissolved).

-

Reactant Addition: To the freshly prepared sodium ethoxide solution, add 22.6 g (0.2 mol) of ethyl cyanoacetate via the dropping funnel, followed by 23.2 g (0.2 mol) of 1,3-diethylurea.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction mixture will likely become a thick slurry. Continue refluxing for 6-8 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7.

-

Reduce the solvent volume to about one-third using a rotary evaporator.

-

Add 200 mL of cold water to the residue to dissolve the sodium acetate byproduct.

-

The desired product, this compound, will precipitate as a solid.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude solid from hot water or an ethanol/water mixture to yield the purified product. Dry under vacuum.

-

Alternative Pathway: Two-Step Synthesis via N-Cyanoacetylurea

An alternative strategy involves the initial formation of an acyclic N-cyanoacetyl-N,N'-diethylurea intermediate, which is subsequently cyclized under basic conditions. This method can offer better control and may be advantageous if the one-pot reaction proves problematic.[12][13]

Reaction Mechanism and Rationale

Step 1: Acylation with Acetic Anhydride 1,3-diethylurea is acylated by cyanoacetic acid in the presence of acetic anhydride. The acetic anhydride serves as a powerful dehydrating agent, activating the carboxylic acid of cyanoacetic acid to form a mixed anhydride, which is a potent acylating agent for the urea. This step produces N-cyanoacetyl-N,N'-diethylurea.[13]

Step 2: Base-Catalyzed Intramolecular Cyclization The isolated N-cyanoacetyl-N,N'-diethylurea intermediate is then treated with an aqueous base (e.g., sodium hydroxide solution). The base catalyzes the intramolecular condensation (a Dieckmann-type condensation) to close the pyrimidine ring, yielding the final product after neutralization.

This two-step approach isolates the intermediate, which can be purified before the final ring-closing step, potentially leading to a cleaner final product.

Visualization of Two-Step Synthesis Workflow

Caption: Workflow for the Two-Step Synthesis Method.

Experimental Protocol: Two-Step Method

This protocol is based on patented methods for the dimethyl analog.[12]

Step 1: Synthesis of N-Cyanoacetyl-N,N'-diethylurea

-

In a flask equipped with a stirrer and condenser, combine 17.0 g (0.2 mol) of cyanoacetic acid and 42.9 g (0.42 mol) of acetic anhydride.

-

Heat the mixture to 60-70°C to ensure a homogeneous solution.

-

Cool the solution to below 40°C and add 23.2 g (0.2 mol) of 1,3-diethylurea in portions while maintaining the temperature below 50°C.

-

After the addition is complete, heat the reaction mixture to 90-95°C for 2-3 hours.

-

Cool the mixture and add it to 200 mL of cold water with stirring. The intermediate product will precipitate.

-

Filter the solid, wash with water, and dry to obtain crude N-cyanoacetyl-N,N'-diethylurea.

Step 2: Cyclization to this compound

-

Suspend the dried intermediate from Step 1 in 150 mL of water.

-

Add a 10% aqueous solution of sodium hydroxide dropwise with stirring until the solid dissolves and the pH reaches 10-11.

-

Gently heat the solution to 50-60°C for 1 hour to ensure complete cyclization.

-

Cool the solution in an ice bath and neutralize by the slow addition of concentrated hydrochloric acid or glacial acetic acid to a pH of ~7.

-

The final product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize as described in Protocol 3.3.

Comparative Data and Process Considerations

The choice between the one-pot and two-step methods depends on factors such as scale, available reagents, and desired purity. Below is a table summarizing typical reaction parameters derived from analogous syntheses in the literature.

| Parameter | Pathway 1: One-Pot Condensation | Pathway 2: Two-Step Synthesis |

| Key Reagents | 1,3-Diethylurea, Ethyl Cyanoacetate | 1,3-Diethylurea, Cyanoacetic Acid |

| Catalyst/Promoter | Strong Base (e.g., NaOEt, NaNH₂) | Acetic Anhydride, then Aqueous Base |

| Solvent | Anhydrous Alcohol (e.g., Ethanol) | Acetic Anhydride, then Water |

| Temperature | Reflux (e.g., ~78°C for Ethanol) | 90-95°C (Acylation), 50-60°C (Cyclization) |

| Reaction Time | 6-8 hours | 3-4 hours (total) |

| Key Advantage | Procedural simplicity | Isolation of intermediate may improve purity |

| Key Challenge | Requires strictly anhydrous conditions | Two distinct reaction and work-up steps |

Conclusion

The synthesis of this compound is robustly achieved through well-established cyclocondensation chemistry. The primary route involves a one-pot, base-catalyzed reaction of 1,3-diethylurea and ethyl cyanoacetate, which is efficient but demands stringent control of anhydrous conditions. An alternative two-step method, proceeding through a stable N-cyanoacetylurea intermediate, offers a more controlled, albeit longer, procedure that can be beneficial for achieving high purity. The selection of the optimal pathway will depend on the specific requirements of the research or development program, balancing the need for procedural simplicity against the benefits of intermediate purification. Both methods provide reliable access to this valuable heterocyclic building block for further elaboration in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 13. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

This guide provides a detailed exploration of the spectroscopic data for this compound, a substituted uracil derivative of interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a comprehensive analytical profile.

Introduction: The Analytical Imperative

In the field of drug discovery and development, the precise characterization of molecular structure is non-negotiable. This compound, belonging to the 6-aminouracil class, represents a scaffold with significant biological potential.[1][2] Its derivatives have been explored for various pharmacological activities, making the foundational analysis of the parent structure critical. This guide is structured to provide researchers and scientists with the necessary data and protocols to confidently identify and characterize this compound. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and self-validating.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the target molecule.

-

IUPAC Name: 6-amino-1,3-diethylpyrimidine-2,4-dione[3]

-

Synonyms: 1,3-Diethyl-6-aminouracil[3]

-

CAS Number: 41740-15-2[3]

-

Molecular Formula: C₈H₁₃N₃O₂[3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Integrated Spectroscopic Analysis Workflow

A multi-technique approach is essential for unambiguous structural confirmation. The synergy between NMR, IR, and MS provides complementary information about the molecule's carbon-hydrogen framework, functional groups, and overall mass.

Caption: Workflow for integrated spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: Solvent and Standard Selection

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds. Its high polarity effectively dissolves the uracil derivative, and its residual proton signal (~2.50 ppm) does not typically interfere with key signals. Furthermore, the acidic protons of the amino group (NH₂) are observable in DMSO-d₆, whereas they might undergo rapid exchange and become broadened or disappear in solvents like D₂O or CDCl₃. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for this specific diethyl derivative is scarce, we can predict the spectral data with high confidence based on the well-documented spectra of its close analog, 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and general principles of NMR spectroscopy.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~1.10 | Triplet | 6H | -CH₃ (ethyl) | Aliphatic methyl protons coupled to adjacent CH₂ group. |

| ~3.85 | Quartet | 4H | -CH₂- (ethyl) | Methylene protons adjacent to nitrogen and coupled to CH₃ group. |

| ~4.90 | Singlet | 1H | C₅-H | Olefinic proton on the pyrimidine ring, deshielded by adjacent carbonyls and nitrogen. |

| ~6.50 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine, often broad due to quadrupole effects and exchange. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~13.5 | -CH₃ (ethyl) | Standard aliphatic methyl carbon. |

| ~38.0 | -CH₂- (ethyl) | Aliphatic methylene carbon attached to nitrogen. |

| ~75.0 | C₅ | Olefinic carbon, shielded by the adjacent amino group. |

| ~151.0 | C₄ | Carbonyl carbon. |

| ~154.0 | C₂ | Carbonyl carbon. |

| ~162.0 | C₆ | Carbon attached to the amino group, significantly deshielded. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire the spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Interpreting Key Vibrational Modes

For 6-aminouracil derivatives, the most informative regions of the IR spectrum are the N-H stretching region (3100-3500 cm⁻¹), the C=O stretching region (1600-1750 cm⁻¹), and the C=C/C=N stretching region (1500-1650 cm⁻¹). The presence of two distinct carbonyl groups and an amino group will give rise to characteristic, strong absorption bands. The vapor phase IR data mentioned in public databases confirms the presence of these key functional groups.[3]

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric Stretch | -NH₂ (Amino) |

| 3200 - 3100 | Medium, Broad | N-H Stretch | -NH₂ (Amino, H-bonded) |

| 2980 - 2850 | Medium | C-H Stretch | -CH₃, -CH₂ (Aliphatic) |

| 1710 - 1680 | Strong | C=O Stretch | C₄=O (Amide Carbonyl) |

| 1680 - 1650 | Strong | C=O Stretch | C₂=O (Amide Carbonyl) |

| 1640 - 1600 | Strong | C=C Stretch / NH₂ Scissoring | Pyrimidine Ring / Amino |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Experience: Ionization and Fragmentation

Electron Ionization (EI) is a common technique for analyzing relatively small, volatile organic molecules. The high energy of EI (typically 70 eV) leads to extensive and reproducible fragmentation. The molecular ion (M⁺˙) peak is expected at m/z 183, corresponding to the molecular weight of the compound.[3] The observed fragments provide clues to the molecule's structure.

Table 4: GC-MS Fragmentation Data

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 183 | [C₈H₁₃N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement from an ethyl group. |

| 127 | [M - 2C₂H₄]⁺˙ | Subsequent loss of a second ethylene molecule. |

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for the title compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp to 280 °C at 15 °C/min.

-

-

MS Detection (EI):

-

The column effluent is directed into the ion source of the mass spectrometer.

-

Set the ion source to EI mode at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Data Integration and Structural Confirmation

The collective evidence from these three spectroscopic techniques provides a robust confirmation of the structure of this compound:

-

MS confirms the molecular weight (183 g/mol ) and the presence of two ethyl groups through the characteristic loss of ethylene (28 Da).[3]

-

IR confirms the presence of key functional groups: an amino group (N-H stretches), amide carbonyls (C=O stretches), and aliphatic C-H bonds.

-

NMR elucidates the precise connectivity of the atoms, showing the triplet-quartet pattern of the two equivalent ethyl groups, a single olefinic proton on the ring, and the amino protons, all in their expected chemical shift regions.

This triangulation of data leaves no ambiguity in the structural assignment.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]

- 3. 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione | C8H13N3O2 | CID 603026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 95+% , 41740-15-2 - CookeChem [cookechem.com]

- 5. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione(6642-31-5) 13C NMR spectrum [chemicalbook.com]

- 6. 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione(6642-31-5) IR Spectrum [chemicalbook.com]

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and physicochemical properties. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism prediction, and the development of new functional materials. This guide provides a comprehensive technical overview of the crystal structure analysis of this compound, a representative aminouracil derivative. We will detail the methodologies for synthesis and single-crystal growth, the workflow for X-ray diffraction analysis, and the interpretation of the resulting structural data, from the molecular geometry to the supramolecular architecture dictated by intermolecular forces.

Introduction: The Significance of the Pyrimidine Core

The this compound molecule, also known as 1,3-diethyl-6-aminouracil, belongs to the uracil family of pyrimidinediones. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made pyrimidine derivatives "privileged scaffolds" in drug discovery, leading to compounds with antitumor, antiviral, and antimicrobial properties.

The structural analysis of these molecules provides critical insights that link their solid-state structure to their bulk properties. For drug development professionals, this information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise conformation and pharmacophoric features necessary for biological activity.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

-

Crystal Engineering: Designing novel solid forms, such as co-crystals, with tailored physicochemical properties.

This guide serves as a detailed protocol and interpretive framework for researchers engaged in the structural characterization of such heterocyclic compounds.

Synthesis and Single-Crystal Cultivation

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol: A Plausible Route

A common and effective method for synthesizing 6-aminouracil derivatives is the condensation reaction between an appropriately substituted urea and a cyano-activated carbonyl compound. The following protocol describes a representative synthesis for the title compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1.0 eq) and 1,3-diethylurea (1.1 eq) in absolute ethanol (15 mL per 10 mmol of ethyl cyanoacetate).

-

Base Addition: To this stirring solution, add a solution of sodium ethoxide in ethanol (21% w/w, 1.2 eq) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction Reflux: Heat the resulting mixture to reflux (approximately 78°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After completion, cool the reaction mixture to 0-5°C in an ice bath. Slowly neutralize the mixture by adding glacial acetic acid dropwise until a pH of ~6-7 is achieved. This will cause the product to precipitate.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove unreacted starting materials and salts.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure this compound. Dry the final product under vacuum.

Protocol: Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often more an art than a science, requiring patience and careful control of crystallization conditions.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

-

Slow Evaporation Method:

-

Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature.

-

Filter the solution while hot through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap pierced with a few small holes or with parafilm with pinpricks to allow for very slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

-

Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop or fine tweezers.

Crystal Structure Determination: The X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The overall workflow is a systematic process from data collection to a refined structural model.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles. A full sphere of diffraction data (reflections) is collected.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and scale the data.

-

Structure Solution: The phase problem is solved using computational methods, such as Direct Methods or Patterson functions, to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method on F². Atomic positions, displacement parameters (describing thermal vibration), and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

-

Validation: The final structural model is rigorously validated using software like PLATON and the IUCr's CheckCIF service to ensure its chemical and crystallographic soundness.

Structural Analysis and Interpretation

Disclaimer: The following quantitative data is representative of a typical pyrimidine derivative and is provided for illustrative purposes to guide the analysis of an experimental structure. Actual values for the title compound must be determined experimentally.

Molecular Structure

The analysis begins with the individual molecule, examining its conformation, bond lengths, and angles to confirm its chemical identity and identify any structural peculiarities.

Caption: Molecular structure of this compound.

The pyrimidine ring is expected to be essentially planar. The key structural features include two carbonyl groups (at C2 and C4), an exocyclic amino group (at C6), and two ethyl substituents (at N1 and N3).

Table 1: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₃N₃O₂ |

| Formula Weight | 183.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 98.5 |

| Volume (ų) | 980 |

| Z (molecules/unit cell) | 4 |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.15 |

Table 2: Selected Molecular Geometry (Representative Values)

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| C2=O2 | 1.22 | C6-N1-C2 | 122.0 |

| C4=O4 | 1.23 | N1-C2-N3 | 116.0 |

| C6-N7 | 1.34 | C2-N3-C4 | 125.0 |

| N1-C6 | 1.36 | N3-C4-C5 | 115.0 |

| C5=C6 | 1.35 | C4-C5-C6 | 120.0 |

| N1-C(ethyl) | 1.47 | C5-C6-N1 | 122.0 |

Supramolecular Assembly and Intermolecular Interactions

While covalent bonds define the molecule, non-covalent intermolecular interactions dictate how molecules pack in the crystal lattice. For aminouracils, hydrogen bonding is the dominant structure-directing interaction.

The amino group (-NH₂) provides two strong hydrogen bond donors, while the two carbonyl oxygens (C=O) are excellent hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonded networks. A very common motif in such structures is a centrosymmetric dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set ring motif.

Caption: Diagram of a common N-H···O hydrogen-bonded dimer motif.

These primary dimers can then be further linked into tapes or sheets through other interactions, such as weaker C-H···O bonds involving the ethyl groups, building up the full three-dimensional crystal lattice.

Table 3: Plausible Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N7-H7A···O4ⁱ | 0.86 | 2.10 | 2.95 | 170 |

| N7-H7B···O2ⁱⁱ | 0.86 | 2.25 | 3.05 | 155 |

Symmetry codes (i, ii) denote adjacent molecules in the crystal lattice.

Conclusion: From Structure to Application

The detailed crystal structure analysis of this compound provides a foundational understanding of its solid-state properties. By elucidating the precise molecular geometry and the dominant intermolecular interactions, researchers can make informed predictions about the compound's behavior. This knowledge is not merely academic; it directly impacts the fields of drug development and materials science by enabling the rational design of molecules with enhanced efficacy, stability, and desired physical properties. The methodologies and analytical principles outlined in this guide are broadly applicable to the characterization of a wide array of functional organic molecules.

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Foreword: Unveiling the Therapeutic Promise of a 6-Aminouracil Derivative

In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, the 6-aminouracil core has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives. This technical guide focuses on a specific, yet promising, member of this family: 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione. While direct and extensive research on this particular molecule is emerging, a wealth of data from closely related analogs allows us to construct a scientifically reasoned framework for investigating its potential therapeutic targets.

This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a dynamic guide that synthesizes existing knowledge to illuminate a path for future research. We will delve into the hypothetical, yet scientifically plausible, therapeutic targets of this compound, drawing parallels from its structural congeners. The causality behind suggested experimental choices will be explained, and detailed, self-validating protocols will be provided to empower researchers in their quest to unlock the full therapeutic potential of this compound.

I. The Compound in Focus: this compound

This compound, also known as 1,3-diethyl-6-aminouracil, belongs to the class of N-substituted 6-aminouracils. The core uracil ring, a fundamental component of nucleic acids, provides a versatile scaffold for chemical modification. The presence of the amino group at the 6-position and the diethyl substitution at the 1- and 3-positions are key determinants of its physicochemical properties and, consequently, its potential biological activity.

| Property | Value | Source |

| Molecular Formula | C8H13N3O2 | PubChem |

| Molecular Weight | 183.21 g/mol | PubChem |

| CAS Number | 41740-15-2 | PubChem |

| Synonyms | 1,3-Diethyl-6-aminouracil, 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione | PubChem |

The structural similarity of 6-aminouracil derivatives to nucleobases suggests that they may interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling.[1]

II. Postulated Therapeutic Arenas and Key Molecular Targets

Based on the established biological activities of the broader 6-aminouracil class, we can hypothesize several promising therapeutic avenues for this compound. These include oncology and infectious diseases.

A. Oncology: A Multi-pronged Approach to Cancer Therapy

Derivatives of 6-aminouracil have demonstrated significant potential as anticancer agents.[2][3] The proposed mechanisms of action are often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

The planar structure of the pyrimidine ring in 6-aminouracil derivatives is well-suited for intercalation between the base pairs of DNA.[2] This physical insertion can distort the DNA double helix, thereby impeding the processes of DNA replication and transcription, which are essential for rapidly proliferating cancer cells.

Logical Workflow for Investigating DNA Intercalation

Caption: Workflow for validating DNA intercalation.

Recent studies on aminopyrimidine-2,4-diones have highlighted their potential as dual-target inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). Both are critical regulators of cell cycle progression and gene expression, and their dysregulation is a hallmark of many cancers.

-

Polo-like kinase 1 (PLK1): A key regulator of mitosis, its overexpression is common in various cancers.

-

Bromodomain-containing protein 4 (BRD4): A member of the BET family of proteins, it plays a crucial role in the transcription of oncogenes like c-Myc.

Hypothesized Signaling Pathway Interruption

Caption: Hypothesized dual inhibition of BRD4 and PLK1.

B. Infectious Diseases: A New Frontier in Antimicrobial Development

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. 6-Anilinouracils, a related class of compounds, have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[4]

DNA polymerase IIIC (Pol IIIC) is a key enzyme in the bacterial replisome and represents an attractive target for antimicrobial drug development due to its essential role and its structural differences from human DNA polymerases. Inhibition of Pol IIIC would lead to a cessation of bacterial replication and, ultimately, cell death.

Proposed Mechanism of Pol IIIC Inhibition

Caption: Proposed inhibition of bacterial DNA polymerase IIIC.

III. Experimental Protocols for Target Validation

The following protocols are designed to be self-validating systems to rigorously test the hypotheses outlined above.

A. In Vitro Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[5][6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

B. Kinase Inhibition Assays

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by PLK1.[7]

Materials:

-

Recombinant human PLK1 enzyme

-

Dephospho-Casein (substrate)

-

[γ-³²P]ATP

-

Kinase buffer

-

Phosphocellulose P81 paper

Procedure:

-

Prepare a reaction mixture containing PLK1 enzyme, kinase buffer, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Terminate the reaction by spotting the mixture onto phosphocellulose P81 paper.

-

Wash the P81 paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the inhibitory activity of the compound against PLK1.

This is a bead-based assay that measures the binding of BRD4 to an acetylated histone peptide.[8][9]

Materials:

-

Recombinant human BRD4 bromodomain 2 (BD2)

-

Biotinylated histone H4 acetylated peptide

-

Streptavidin-coated Donor beads

-

Anti-His-tag Acceptor beads

Procedure:

-

Incubate BRD4-BD2 with the test compound.

-

Add the biotinylated histone peptide and allow binding to occur.

-

Add Streptavidin-coated Donor beads and Anti-His-tag Acceptor beads.

-

Incubate in the dark to allow bead proximity.

-

Read the AlphaScreen signal on a compatible plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

C. Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound with no visible bacterial growth.[12]

D. DNA Polymerase IIIC Inhibition Assay

This assay measures the activity of Pol IIIC by detecting the incorporation of digoxigenin-labeled dUTP into a DNA template.[4]

Materials:

-

Purified bacterial DNA Polymerase IIIC

-

Activated calf thymus DNA (template-primer)

-

dATP, dCTP, dGTP, dTTP, and DIG-dUTP

-

Anti-Digoxigenin-POD, Fab fragments

-

ABTS substrate

Procedure:

-

Coat a microtiter plate with the DNA template-primer.

-

Add the Pol IIIC enzyme, dNTPs (including DIG-dUTP), and the test compound to the wells.

-

Incubate to allow DNA synthesis.

-

Wash the plate to remove unincorporated nucleotides.

-

Add Anti-Digoxigenin-POD, Fab fragments, which bind to the incorporated DIG-dUTP.

-

Add the ABTS substrate and measure the colorimetric change, which is proportional to the enzyme activity.

-

Calculate the inhibitory effect of the compound on Pol IIIC.

IV. Concluding Remarks and Future Directions

The exploration of this compound as a potential therapeutic agent is a compelling endeavor. While this guide has presented a series of scientifically grounded hypotheses and detailed experimental protocols, it is imperative to acknowledge that these are starting points. The journey from a promising scaffold to a clinically viable drug is long and requires rigorous scientific investigation.

Future research should focus on a systematic evaluation of this compound against a broad panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action through advanced techniques such as X-ray crystallography and cryo-electron microscopy will provide invaluable insights for rational drug design.

The convergence of synthetic chemistry, molecular biology, and pharmacology holds the key to unlocking the therapeutic potential of this compound and its derivatives. This guide serves as a foundational resource to empower researchers on this exciting path of discovery.

V. References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from --INVALID-LINK--

-

Antibiotic sensitivity testing - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from --INVALID-LINK--

-

Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from --INVALID-LINK--

-

A method to assay inhibitors of DNA polymerase IIIC activity - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for BRD4 Inhibition in Cancer Research - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for In Vitro Anticancer Activity Assay of Baumycins - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

-

Bioassays for anticancer activities - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

PLK1 Kinase Enzyme System Application Note - Promega Corporation. (n.d.). Retrieved from --INVALID-LINK--

-

(PDF) Detection of PLK1 Kinase Activity with the Transcreener® ADP 2 Kinase Assay. (2025, October 22). Retrieved from --INVALID-LINK--

-

Plk1 Protein Phosphorylates Phosphatase and Tensin Homolog (PTEN) and Regulates Its Mitotic Activity during the Cell Cycle - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

-

PLK1 Kinase - Cell Signaling Technology. (n.d.). Retrieved from --INVALID-LINK--

-

Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

-

In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC - NIH. (2009, February 10). Retrieved from --INVALID-LINK--

-

BRD4 (BD2) Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from --INVALID-LINK--

-

Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha - SciELO. (n.d.). Retrieved from --INVALID-LINK--

-

Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations | ACS Omega. (2017, August 21). Retrieved from --INVALID-LINK--

-

6-Amino-1,3-dimethyluracil - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

-

Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. (2012, April 11). Retrieved from --INVALID-LINK--

-

5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed. (n.d.). Retrieved from --INVALID-LINK--

-

6-Amino-1,3-dimethyluracil - Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Retrieved from --INVALID-LINK--

-

6-Amino-1,3-dimethyluracil - SRD Pharma. (n.d.). Retrieved from --INVALID-LINK--

-

Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

-

Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening | Journal of Medicinal Chemistry. (2013, October 3). Retrieved from --INVALID-LINK--

-

Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria | Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

-

6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - Scirp.org. (n.d.). Retrieved from --INVALID-LINK--

-

and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). Retrieved from --INVALID-LINK--

-

CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

-

Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC. (n.d.). Retrieved from --INVALID-LINK--

-

Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - MDPI. (n.d.). Retrieved from --INVALID-LINK--

-

1,3-DIETHYL-6-AMINOURACIL | 41740-15-2 - ChemicalBook. (2025, July 9). Retrieved from --INVALID-LINK--

-

Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

-

Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth | Journal of Medicinal Chemistry. (n.d.). Retrieved from --INVALID-LINK--

-

6-Aminouracil | 873-83-6 | FA11068 - Biosynth. (n.d.). Retrieved from --INVALID-LINK--

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (2025, October 20). Retrieved from --INVALID-LINK--

-

A Multi-Component Reaction to 6-Aminothiouracils: Synthesis, Mechanistic Study and Antitumor Activity - Longdom Publishing. (n.d.). Retrieved from --INVALID-LINK--

-

PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. (2010, March 16). Retrieved from --INVALID-LINK--

-

1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | 89073-60-9 - ChemicalBook. (2025, July 29). Retrieved from --INVALID-LINK--

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. apec.org [apec.org]

An In-Depth Technical Guide to 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: A Key Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of a Parkinson's Therapeutic

In the landscape of medicinal chemistry, the value of a molecule is often defined by the therapeutic potential it unlocks. 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, stands as a testament to this principle. While not a therapeutic agent in itself, it serves as a critical building block in the synthesis of Istradefylline, a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[1][2][3] This guide provides a comprehensive technical overview of this pivotal intermediate, from its synthesis and chemical properties to its strategic role in the synthesis of a significant neuro-therapeutic agent. Understanding the nuances of this precursor is essential for chemists and pharmacologists involved in the development of purine-based therapeutics and other complex heterocyclic systems.

Physicochemical Properties: A Foundation for Synthesis

A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, characterization, and successful application in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C8H13N3O2 | --INVALID-LINK--[4] |

| Molecular Weight | 183.21 g/mol | --INVALID-LINK--[4] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 178-179 °C | --INVALID-LINK-- |

| Solubility | Soluble in various organic solvents | General knowledge |

| CAS Number | 41740-15-2 | --INVALID-LINK--[4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a well-established pathway for 6-aminouracil derivatives: the condensation of a substituted urea with a reactive three-carbon component, followed by cyclization. The most common approach involves the reaction of N,N'-diethylurea with cyanoacetic acid. This process can be conceptualized in two key stages, often performed in a one-pot or two-step sequence.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of analogous 1,3-disubstituted 6-aminouracils and patent literature describing the synthesis of Istradefylline intermediates.[2][5]

Step 1: Condensation to form N-cyanoacetyl-N,N'-diethylurea

-

To a stirred solution of cyanoacetic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq), add N,N'-diethylurea (1.0 eq) portion-wise.

-

Heat the reaction mixture to 50-70°C and maintain for 2.5-3.5 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, N-cyanoacetyl-N,N'-diethylurea, may precipitate and can be isolated, or the reaction mixture can be taken directly to the next step.

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as both a solvent and a dehydrating agent, facilitating the condensation reaction between the carboxylic acid and the urea.

-

Temperature Control: The specified temperature range is a balance between achieving a reasonable reaction rate and preventing decomposition of the reactants and product.

Step 2: Base-Catalyzed Intramolecular Cyclization

-

To the crude N-cyanoacetyl-N,N'-diethylurea, add a solution of sodium hydroxide (1.0-1.2 eq) in water or a lower alcohol like ethanol.

-

Heat the mixture to reflux and maintain for 1-2 hours, again monitoring for completion by TLC or HPLC.

-

After the cyclization is complete, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or hydrochloric acid) to a pH of approximately 7.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Causality of Experimental Choices:

-

Base Catalysis: The hydroxide ion deprotonates the methylene group adjacent to the nitrile, creating a carbanion that then attacks one of the carbonyl carbons of the urea moiety in an intramolecular fashion, leading to ring closure.

-

Neutralization: This step is crucial for protonating the resulting enolate and precipitating the neutral 6-aminouracil product.

Application in Drug Development: The Gateway to Istradefylline

The primary and most significant application of this compound is its role as a key starting material in the multi-step synthesis of Istradefylline.[1][2][3][5] The synthesis of Istradefylline from this intermediate involves the construction of the fused purine ring system.

Synthetic Workflow from Intermediate to Istradefylline

Caption: Synthetic pathway from this compound to Istradefylline.

This synthetic sequence highlights the importance of the initial this compound structure. The 6-amino group and the adjacent C5-hydrogen are the key reactive sites that are functionalized to build the second heterocyclic ring.

Biological Significance: An Indirect Contributor to Neurological Therapeutics

While this compound itself is not known to possess significant biological activity, its derivatives are of great interest. The broader class of 6-aminouracil derivatives has been explored for a range of pharmacological activities, including antiviral and anticancer properties.[6][7] However, the primary biological relevance of the title compound is its role in providing access to Istradefylline.

Istradefylline functions as a selective antagonist of the adenosine A2A receptor. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the adenosine A2A receptor pathway in the striatum, which contributes to motor deficits. By blocking these receptors, Istradefylline helps to rebalance this circuitry, thereby improving motor function in patients.[1]

Conclusion: A Versatile Scaffold for Future Discovery

This compound exemplifies the critical role of well-designed intermediates in the synthesis of complex and valuable therapeutic agents. Its straightforward, yet elegant, synthesis provides a reliable source of a key building block for the production of Istradefylline. Beyond this established application, the reactive nature of the 6-aminouracil scaffold suggests that this diethyl derivative could be a valuable starting point for the exploration of new chemical space. Researchers in drug discovery may find this compound to be a versatile platform for the synthesis of novel purine analogs and other heterocyclic systems with the potential for a wide range of biological activities. The continued investigation of such fundamental building blocks is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

- 1. CN104262342A - Preparation method of istradefylline intermediate - Google Patents [patents.google.com]

- 2. CN110041330B - Environment-friendly preparation method of istradefylline - Google Patents [patents.google.com]

- 3. CN111548351B - Synthetic method of istradefylline - Google Patents [patents.google.com]

- 4. 6-Amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione | C8H13N3O2 | CID 603026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

An In-depth Technical Guide to 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound. Delving into its discovery and historical context, this document elucidates the foundational synthesis methodologies, tracing their evolution. Key physicochemical properties are systematically tabulated, and its versatile role as a chemical intermediate in the synthesis of a wide array of bioactive molecules is explored. This guide serves as an essential resource for researchers and professionals in organic synthesis and drug discovery, offering detailed experimental protocols and a thorough examination of its scientific significance.

Introduction: The Emergence of N-Alkylated Aminouracils

The study of pyrimidine derivatives has been a cornerstone of medicinal chemistry since the late 19th and early 20th centuries, with the discovery of uracil, cytosine, and thymine as fundamental components of nucleic acids.[1] The subsequent exploration of synthetic pyrimidines, such as the barbiturates, unveiled their profound physiological effects and therapeutic potential.[2] Within this broad class of compounds, 6-aminouracil and its N-alkylated derivatives have emerged as versatile scaffolds in the synthesis of a diverse range of heterocyclic compounds with significant biological activities.[3] These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4]

This compound, also known as 1,3-Diethyl-6-aminouracil, is a member of this important class of molecules. While the precise date and discoverer of this specific diethyl derivative are not prominently documented in readily available historical records, its synthesis and utility are rooted in the broader, systematic study of pyrimidines that began in the late 1800s.[2] The development of synthetic routes to N-alkylated uracils was a logical progression, aimed at exploring the structure-activity relationships of this privileged scaffold.

Key Structural Features:

The this compound molecule is characterized by a central pyrimidine-2,4-dione (uracil) ring. The key functional groups that dictate its reactivity and utility as a synthetic intermediate are:

-

An Amino Group at the 6-position: This exocyclic amine is a key nucleophilic center and can also influence the aromaticity and reactivity of the pyrimidine ring.

-

Two Ethyl Groups at the 1- and 3-positions: These N-alkyl substituents enhance the lipophilicity of the molecule compared to its unsubstituted or dimethylated counterparts. They also prevent tautomerization at these nitrogen atoms, locking the molecule in the dione form.

-

A Pyrimidine-2,4-dione Core: This heterocyclic system is a well-established pharmacophore and a versatile building block in organic synthesis.

Foundational Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in a standalone seminal publication. However, its preparation can be logically inferred from the well-established synthetic routes for analogous 6-aminouracil derivatives. The most common and adaptable method involves the condensation of a β-ketoester equivalent with an N,N'-disubstituted urea.

A representative synthesis, adapted from established protocols for similar 6-aminouracil derivatives, is presented below. This method highlights the core chemical transformations and the underlying reaction mechanism.

Representative Synthetic Protocol

This protocol describes a plausible and chemically sound method for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl cyanoacetate

-

1,3-Diethylurea

-

Sodium ethoxide

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add one equivalent of 1,3-diethylurea and one equivalent of ethyl cyanoacetate.

-

Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The condensation reaction typically proceeds over several hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid to a pH of approximately 6-7. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Reaction Mechanism

The synthesis proceeds through a base-catalyzed condensation reaction, likely following a Claisen-type condensation mechanism, followed by cyclization.

Figure 1: Proposed reaction mechanism for the synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in further synthetic transformations and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂ | PubChem |

| Molecular Weight | 183.21 g/mol | PubChem |

| CAS Number | 41740-15-2 | ChemicalBook[5] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Expected to be soluble in organic solvents | --- |

| IUPAC Name | 6-amino-1,3-diethylpyrimidine-2,4-dione | PubChem |

Role as a Chemical Intermediate

The primary significance of this compound lies in its utility as a versatile chemical intermediate for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of chemical transformations.

Reactions at the 6-Amino Group

The exocyclic amino group is a primary site for further functionalization. It can undergo a range of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Introduction of alkyl or aryl groups.

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can then be further modified.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Reactions at the C5 Position

The C5 position of the uracil ring is activated by the electron-donating amino group at C6, making it susceptible to electrophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space accessible from this starting material.

Synthesis of Fused Heterocyclic Systems

A major application of 6-aminouracil derivatives is in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active compounds. By choosing appropriate bifunctional reagents, the 6-amino group and the C5 position can react to form new rings, leading to the formation of:

-

Pyrido[2,3-d]pyrimidines: These compounds often exhibit potent biological activities, including kinase inhibitory and anticancer properties.

-

Pyrazolo[3,4-d]pyrimidines: Known for their activities as, for example, phosphodiesterase inhibitors.

-

Pteridines: A class of fused heterocyclic compounds with diverse biological roles.

The general workflow for utilizing this compound as a synthetic intermediate is depicted below:

Figure 2: Synthetic utility workflow.

Conclusion and Future Perspectives

This compound, while not as extensively documented as some of its analogues, represents a valuable building block in the expansive field of pyrimidine chemistry. Its synthesis is achievable through established condensation methodologies, and its chemical architecture provides a versatile platform for the generation of a wide array of more complex and potentially bioactive molecules.

Future research in this area will likely focus on:

-

Development of Novel Synthetic Routes: The exploration of more efficient, environmentally friendly, and scalable synthetic methods for N-alkylated 6-aminouracils.

-

Library Synthesis: The use of combinatorial chemistry and high-throughput screening to generate large libraries of derivatives for biological evaluation.

-

Drug Discovery: The continued exploration of this scaffold in the design and synthesis of novel therapeutic agents targeting a range of diseases.

This in-depth guide serves to consolidate the available knowledge on this compound and to provide a framework for its synthesis and application in contemporary chemical research.

References

An In-depth Technical Guide to the Solubility and Stability Studies of 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Introduction

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative of significant interest in pharmaceutical research and development. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount to its successful formulation and clinical application. This guide provides a comprehensive overview of the critical solubility and stability studies for this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a robust physicochemical profile, essential for advancing a compound through the development pipeline.

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is fundamental to predicting its in vivo behavior, including absorption and bioavailability. The following sections detail the experimental approaches to thoroughly characterize the solubility of this compound.

Rationale for Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and erratic therapeutic outcomes. Therefore, early and accurate assessment of solubility under various conditions is essential. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a solution prepared by adding a concentrated organic stock to an aqueous buffer, mimicking the conditions of some high-throughput screening assays.[1] In contrast, thermodynamic solubility represents the true equilibrium of a solid compound with its solution, which is more relevant for formulation development.[2]

Experimental Protocols for Solubility Determination

This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.[3]

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium. Generating a pH-solubility profile is crucial for predicting how the compound will behave in different regions of the gastrointestinal tract. The data from the thermodynamic solubility assay at various pH values will be used to construct this profile.

Data Presentation: Solubility Summary

The results from the solubility studies should be compiled into a clear and concise table for easy comparison.

| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) |

| Kinetic Solubility | PBS (pH 7.4) | 25 | [Insert experimental value] |

| Thermodynamic Solubility | pH 2.0 Buffer | 25 | [Insert experimental value] |

| pH 4.0 Buffer | 25 | [Insert experimental value] | |

| pH 6.0 Buffer | 25 | [Insert experimental value] | |

| pH 7.4 Buffer | 25 | [Insert experimental value] | |

| pH 9.0 Buffer | 25 | [Insert experimental value] | |

| Methanol | 25 | [Insert experimental value] | |

| Ethanol | 25 | [Insert experimental value] | |

| Acetonitrile | 25 | [Insert experimental value] |

Note: The values in this table are placeholders and should be populated with experimental data.

Visualization of Solubility Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[6][7]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[8] The objectives are to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method to separate the parent compound from its degradants (i.e., develop a stability-indicating method).

-

Inform formulation and packaging development.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9] Reverse-phase HPLC with UV detection is the most common technique for this purpose.

Method Development Outline:

-

Column Selection: A C18 column is a good starting point for many small molecules.

-